molecular formula C8H10N2O3 B11723361 Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate

Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate

Cat. No.: B11723361
M. Wt: 182.18 g/mol
InChI Key: CVOUZXIUDQVWKJ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate is a chemical compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles that are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and food industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate typically involves the reaction of 3-hydroxy-6-methylpyrazine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification, resulting in the formation of the desired ester compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-6-methylpyrazine-2-carboxylate.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted pyrazine derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also exhibit antimicrobial activity by disrupting the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester and hydroxyl groups make it versatile for various chemical reactions and applications, setting it apart from other similar compounds.

Biological Activity

Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate is a pyrazine derivative that has gained attention for its potential biological activities, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, anti-inflammatory effects, and relevant research findings.

  • Molecular Formula : C8H9N2O3
  • Molecular Weight : 181.17 g/mol
  • Structural Characteristics : The compound features a hydroxyl group at the 3-position and a carboxylate group at the 2-position of the pyrazine ring, which contribute to its biological reactivity.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against various phosphatases, which play crucial roles in cellular signaling pathways. The inhibition of these enzymes can modulate downstream effects related to cell growth and differentiation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Inhibition of Tumor Growth : In vitro experiments demonstrated that this compound can significantly reduce the proliferation of several cancer cell lines. For instance, it was found to inhibit the growth of human leukemia K562 cells with an IC50 value of approximately 25 μM .
  • Induction of Apoptosis : The compound has been linked to increased apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent. Mechanistic studies indicate that it may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored:

  • Cytokine Modulation : Research indicates that this compound may downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation . This effect could be beneficial in treating chronic inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Enzyme InhibitionInhibits phosphatase activity
AnticancerReduces proliferation in K562 cells
Induces apoptosis
Anti-inflammatoryDownregulates TNF-alpha and IL-6

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis through caspase activation pathways .
  • Animal Models : In vivo studies using murine models have shown that administration of this compound leads to significant tumor size reduction compared to control groups. These findings support its potential application in cancer therapy .
  • Inflammation Models : Experimental models of arthritis treated with this compound exhibited reduced swelling and inflammatory markers, indicating its therapeutic potential in inflammatory diseases .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 5-methyl-2-oxo-1H-pyrazine-3-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-7(11)9-4-5(2)10-6/h4H,3H2,1-2H3,(H,9,11)

InChI Key

CVOUZXIUDQVWKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CNC1=O)C

Origin of Product

United States

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